

Spectroscopic Analysis of 1,14-Tetradecanediol: A Technical Guide

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Compound of Interest

Compound Name: 1,14-Tetradecanediol

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This technical guide provides an in-depth overview of the spectroscopic data for **1,14-tetradecanediol** (CAS: 19812-64-7), a long-chain aliphatic diol. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols, based on available information and standard laboratory practices, are also included to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1,14-tetradecanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---------------------------------------|
| ~3.64 | t | 4H | -CH ₂ -OH |
| ~1.56 | p | 4H | -CH ₂ -CH ₂ -OH |
| ~1.25 | br s | 20H | -(CH ₂) ₁₀ - |
| ~1.36 | s | 2H | -OH |

Solvent: CDCl₃ & DMSO-d₆. The chemical shifts, particularly for the hydroxyl protons, can vary with concentration and solvent.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| ~63.0 | -CH ₂ -OH |
| ~32.8 | -CH ₂ -CH ₂ -OH |
| ~29.6 | -(CH ₂) _n - (multiple peaks) |
| ~25.7 | -CH ₂ -CH ₂ -CH ₂ -CH ₂ - |

Source of Sample: Eastman Organic Chemicals, Rochester, New York.

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2920 | Strong | C-H stretch (asymmetric, CH ₂) |
| ~2850 | Strong | C-H stretch (symmetric, CH ₂) |
| ~1470 | Medium | C-H bend (scissoring, CH ₂) |
| ~1060 | Strong | C-O stretch (primary alcohol) |
| ~720 | Medium | C-H rock (long chain, -(CH ₂) _n -) |

Technique: Attenuated Total Reflectance (ATR) or Vapor Phase.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
|----------------------------|------------------------|---|
| 212.2 | ~5 | [M-H ₂ O] ⁺ |
| 194.2 | ~10 | [M-2H ₂ O] ⁺ |
| 55 | 100 | C ₄ H ₇ ⁺ (most abundant fragment) |
| 82 | High | C ₆ H ₁₀ ⁺ |
| 41 | High | C ₃ H ₅ ⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1,14-tetradecanediol** (from Sigma-Aldrich, Catalog Number: 299014) was dissolved in a mixture of deuterated chloroform (CDCl_3) and deuterated dimethyl sulfoxide (DMSO-d_6). ^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

- ^1H NMR: The spectrum was acquired using a standard pulse program. Data was collected over a spectral width of approximately 16 ppm with a relaxation delay of 1-2 seconds. The number of scans was typically 16 or 32 to achieve a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum was acquired using a proton-decoupled pulse program. The spectral width was set to approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) were used to obtain a high-quality spectrum.

The resulting free induction decays (FIDs) were processed with an exponential multiplication (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and Fourier transformed. The spectra were then phase and baseline corrected. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR: A small amount of solid **1,14-tetradecanediol** (from Aldrich, 299014) was placed directly onto the diamond crystal of an ATR accessory of an FTIR spectrometer. The spectrum was recorded by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Vapor Phase IR: The vapor phase IR spectrum was obtained using a heated gas cell in a DIGILAB FTS-14 spectrometer. The sample was heated to a temperature sufficient to produce a vapor, and the spectrum was recorded.

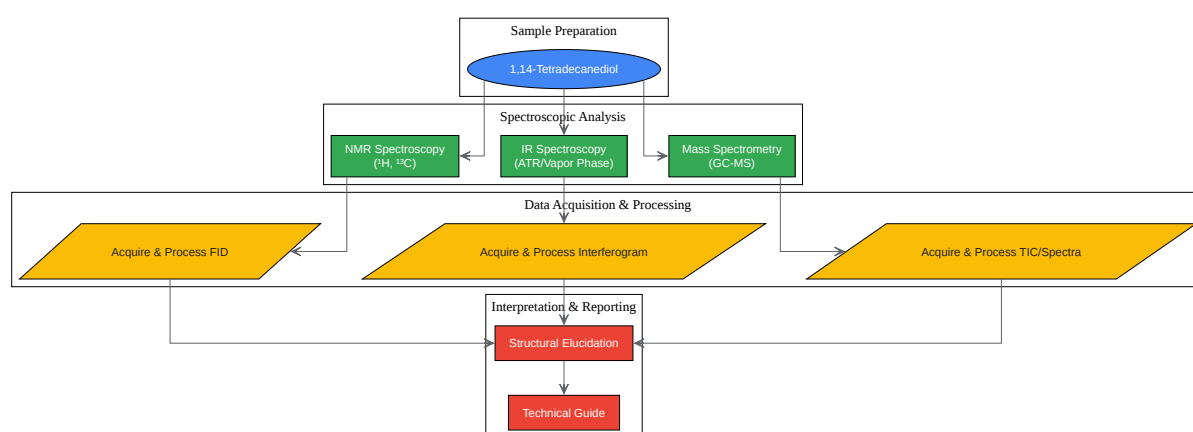
Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **1,14-tetradecanediol** was injected into the GC.

- Gas Chromatography: The separation was performed on a DB-1 capillary column (or equivalent non-polar column). A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.
- Mass Spectrometry: The mass spectrometer was operated in EI mode at a standard ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for **1,14-tetradecanediol** were analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,14-tetradecanediol**.



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Caption: Workflow for Spectroscopic Analysis of **1,14-Tetradecanediol**.

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